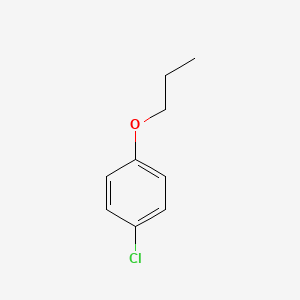![molecular formula C34H36O6 B3041725 [3,4,5,6-Tetrakis(phenylmethoxy)oxan-2-yl]methanol CAS No. 35017-04-0](/img/structure/B3041725.png)
[3,4,5,6-Tetrakis(phenylmethoxy)oxan-2-yl]methanol
Übersicht
Beschreibung
[3,4,5,6-Tetrakis(phenylmethoxy)oxan-2-yl]methanol (TPMO) is a tetra-substituted oxan-2-ylmethanol molecule that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of potential applications, including drug design, medicinal chemistry, and materials science. TPMO has been studied for its biochemical and physiological effects, and its potential as a lab experiment reagent.
Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Catalysis
In the realm of organic chemistry, compounds like 1,2-oxazines and 1,2-benzoxazines, which are structurally related to the requested compound, are synthesized for their significant roles as intermediates in producing various organic molecules. For example, the dehydration of dihydro-oxazines, obtained from the cyclization of nitrosopentenones, is a critical step in synthesizing oxazines and benzoxazines. These compounds serve as chiral synthons and electrophiles in organic synthesis, offering pathways to create complex molecules with specific chirality and functional groups (Sainsbury, 1991)(Sainsbury, 1991).
2. Fuel Processing and Energy Production
Methanol, a related compound, is integral to fuel processing, especially in hydrogen production for proton-exchange membrane fuel cells. The conversion processes, such as steam reforming and partial oxidation, heavily rely on Cu-based catalysts. The study of these catalysts and their reaction mechanisms is crucial for optimizing fuel efficiency and reducing environmental impacts. This research paves the way for sustainable energy solutions by improving the efficiency and ecological footprint of fuel cells (Yong et al., 2013)(Yong et al., 2013).
3. Environmental Chemistry and Atmospheric Studies
The second most abundant volatile organic compound in the troposphere, methanol, significantly impacts atmospheric chemistry. Research into the terrestrial ecosystem-scale methanol exchange offers insights into its sources, sinks, and role in atmospheric chemistry. Such studies are essential for understanding the environmental impacts of methanol and related compounds, contributing to more accurate global methanol budgets and informing policy and regulatory decisions regarding atmospheric pollution and climate change (Wohlfahrt et al., 2015)(Wohlfahrt et al., 2015).
Eigenschaften
IUPAC Name |
[3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-21-30-31(36-22-26-13-5-1-6-14-26)32(37-23-27-15-7-2-8-16-27)33(38-24-28-17-9-3-10-18-28)34(40-30)39-25-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWPIYGUZWWMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















